Product packaging for Bis-sulfone-PEG4-DBCO(Cat. No.:)

Bis-sulfone-PEG4-DBCO

Cat. No.: B11834049
M. Wt: 1006.2 g/mol
InChI Key: ADIRLUISORIXON-UHFFFAOYSA-N
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Description

Bis-sulfone-PEG4-DBCO is a useful research compound. Its molecular formula is C54H59N3O12S2 and its molecular weight is 1006.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H59N3O12S2 B11834049 Bis-sulfone-PEG4-DBCO

Properties

Molecular Formula

C54H59N3O12S2

Molecular Weight

1006.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide

InChI

InChI=1S/C54H59N3O12S2/c1-40-11-21-48(22-12-40)70(62,63)38-47(39-71(64,65)49-23-13-41(2)14-24-49)53(60)44-17-19-45(20-18-44)54(61)56-28-30-67-32-34-69-36-35-68-33-31-66-29-26-51(58)55-27-25-52(59)57-37-46-9-4-3-7-42(46)15-16-43-8-5-6-10-50(43)57/h3-14,17-24,47H,25-39H2,1-2H3,(H,55,58)(H,56,61)

InChI Key

ADIRLUISORIXON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Linker Stability and Cleavability:the Stability of the Linker is Crucial to Prevent Premature Release of the Payload. the Linkages in Bis Sulfone Peg4 Dbco Sulfone, Ether, and Triazole Are Generally Stable Under Physiological Conditions. for Therapeutic Applications Where Drug Release at the Target Site is Desired, Cleavable Linkers E.g., Enzyme Labile Peptides or Ph Sensitive Hydrazones Could Be Incorporated into the Design. Computational Modeling Can Help in the Design of Such Cleavable Linkers by Simulating Their Stability and Cleavage Mechanisms.

The table below outlines some rational design principles and their computational validation for hypothetical linker constructs based on the Bis-sulfone-PEG4-DBCO scaffold.

Design PrincipleHypothetical ModificationComputational ApproachDesired Outcome
Modulation of Reactivity Introduction of electron-withdrawing groups on the DBCODFT calculations of transition state energiesFaster SPAAC kinetics for rapid conjugation.
Enhanced Solubility Replacement of PEG4 with a longer PEG chain (e.g., PEG12)MD simulations to calculate the radius of gyrationImproved aqueous solubility and reduced aggregation of the conjugate.
Controlled Drug Release Incorporation of a cathepsin B-cleavable peptide sequenceQM/MM simulations of the enzymatic cleavage reactionSite-specific release of the payload in the tumor microenvironment.
Multivalency Branching of the PEG spacer to attach multiple DBCO groupsMD simulations to assess the accessibility of reactive sitesIncreased binding avidity to the target or delivery of multiple payloads.

Bis Sulfone Peg4 Dbco in Targeted Protein Degradation Protac Research

Design and Synthesis of Bis-sulfone-PEG4-DBCO-based PROTAC Linkers

The design of Proteolysis Targeting Chimeras (PROTACs) as heterobifunctional molecules necessitates a linker that connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. precisepeg.comsigmaaldrich.com this compound is a versatile, polyethylene (B3416737) glycol (PEG)-based chemical tool designed for this purpose, offering a modular approach to PROTAC synthesis. medkoo.comimmunomart.org Its structure is inherently bifunctional, featuring distinct reactive groups at each end: a bis-sulfone moiety and a dibenzocyclooctyne (DBCO) group, separated by a 4-unit PEG chain. broadpharm.com

The synthesis strategy for incorporating this linker into a PROTAC leverages the orthogonal reactivity of its terminal groups. The bis-sulfone group functions as a bis-alkylating agent, which can covalently and site-specifically conjugate with proteins. vectorlabs.comvectorlabs.com This reaction is particularly effective for targeting the two cysteine sulfur atoms that result from the reduction of a native disulfide bond, leading to a stable re-bridging of the protein structure. broadpharm.com It can also be used for site-specific conjugation to polyhistidine tags (His-tags) commonly engineered into recombinant proteins for purification. researchgate.net This allows for the precise attachment of the linker to an antibody or protein-based ligand.

On the other end of the linker, the DBCO group enables covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.cominterchim.fr This reaction is highly efficient and biocompatible. interchim.fr In PROTAC synthesis, an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) is typically functionalized with an azide (B81097) group. sigmaaldrich.comjenkemusa.com

Reaction of the bis-sulfone end of the linker with the target protein ligand (e.g., an antibody with a reduced disulfide bond).

Purification of the resulting protein-linker conjugate.

A subsequent copper-free click reaction between the DBCO group on the conjugate and an azide-functionalized E3 ligase ligand. interchim.fr

This modular design allows researchers to readily connect various protein binders to different E3 ligase ligands, facilitating the creation of diverse PROTAC libraries for screening and optimization. sigmaaldrich.com

Functional GroupReactive PartnerChemistryApplication in PROTAC Synthesis
Bis-sulfoneThiols (from reduced disulfides) or Histidine TagsBis-alkylationSite-specific conjugation to protein/antibody ligands. vectorlabs.comresearchgate.net
DBCO (Dibenzocyclooctyne)AzideStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Conjugation to an azide-modified E3 ligase ligand. broadpharm.com

Influence of Linker Length and Architecture on PROTAC Assembly and Theoretical Target Engagement

The linker component of a PROTAC is a critical determinant of its efficacy, influencing not only the physicochemical properties of the molecule but also the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase). precisepeg.comwindows.net The architecture of this compound, with its defined length, flexibility, and hydrophilicity, significantly impacts the assembly and theoretical engagement of the target protein and E3 ligase.

Linker Length: The length of the linker is one of the most crucial parameters in PROTAC design. explorationpub.com An optimal linker length allows for the effective formation of a productive ternary complex, leading to efficient ubiquitination of the target protein. nih.gov If a linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the required proximity for the ubiquitin transfer to occur. explorationpub.com The PEG4 unit in this compound provides a specific, fixed length that has been found to be effective in many systems. Studies have systematically varied linker length and found that even small changes can dramatically affect degradation efficacy, with a 16-atom chain length being identified as optimal in one study on estrogen receptor degradation. nih.gov

Linker Architecture & Composition:

Flexibility: PEG-based linkers are known for their flexibility. researchgate.net This conformational freedom can be advantageous, allowing the PROTAC to adopt a suitable orientation to facilitate the protein-protein interactions necessary for a stable ternary complex.

The rational design of PROTACs often involves optimizing the linker to achieve the desired spatial arrangement between the target and the E3 ligase. explorationpub.com The defined structure of this compound provides a reliable building block for this optimization process, where its length and flexibility contribute directly to the potential for successful ternary complex formation and subsequent target degradation. axispharm.com

Linker CharacteristicInfluence on PROTAC FunctionRelevance of this compound
LengthDictates the distance between POI and E3 ligase; crucial for ternary complex formation. nih.govThe PEG4 unit provides a defined and commonly used linker length. researchgate.net
FlexibilityAllows the PROTAC to adopt optimal conformation for binding, reducing conformational constraints. PEG chains are inherently flexible, facilitating productive protein-protein interactions. researchgate.net
HydrophilicityImproves solubility and can enhance cell permeability and bioavailability. jenkemusa.comThe ethylene (B1197577) glycol units increase the water solubility of the final PROTAC conjugate. broadpharm.com
Attachment PointsThe position of linker attachment on the ligands is critical for proper protein degradation. axispharm.comThe bis-sulfone and DBCO groups allow for specific, directed conjugation to ligands. broadpharm.comvectorlabs.com

Application in Novel Targeted Degradation Systems for Fundamental Research

The unique structural features of this compound make it a valuable tool for developing novel targeted degradation systems for fundamental research. Its application extends beyond the synthesis of conventional small-molecule PROTACs to the creation of more complex bioconjugates and research probes that can help elucidate protein function and explore new therapeutic modalities. chemimpex.commedchemexpress.com

The modularity offered by this linker is a significant advantage in a research setting. chemimpex.com The orthogonal click chemistry and bis-alkylation reactions allow for a "plug-and-play" approach. vectorlabs.cominterchim.fr Researchers can synthesize a panel of PROTACs by combining one specific antibody or protein binder with a variety of azide-functionalized E3 ligase ligands (recruiting CRBN, VHL, etc.), or vice versa. sigmaaldrich.comnih.gov This strategy accelerates the identification of an optimal PROTAC combination for a given target protein and enables the systematic study of how different E3 ligases affect the degradation of a specific target. epa.gov

Furthermore, this compound is instrumental in the construction of antibody-drug conjugates (ADCs) designed for targeted protein degradation. In this application, the bis-sulfone moiety can be used to site-specifically attach the linker to an antibody that recognizes a specific cell surface receptor. vectorlabs.com The DBCO end is then used to attach a potent degrader molecule. This approach allows for the targeted delivery of the protein degrader to specific cell types, a strategy being explored in fundamental cancer research.

This linker is also used in the development of advanced bioconjugation techniques for fluorescently labeling biomolecules. chemimpex.com By attaching fluorescent dyes, researchers can create probes to track the formation of the ternary complex and visualize the degradation process within living cells, providing critical insights into the mechanism and kinetics of targeted protein degradation. chemimpex.com These novel systems are essential for validating new drug targets and understanding the complex cellular machinery of the ubiquitin-proteasome system. nih.gov

Polymer Science and Materials Engineering Utilizing Bis Sulfone Peg4 Dbco

Synthesis of Functionalized Polyethylene (B3416737) Glycol-based Copolymers and Conjugates

The synthesis of functionalized polyethylene glycol (PEG)-based copolymers and conjugates using Bis-sulfone-PEG4-DBCO leverages its dual, specific reactivity. pubcompare.ai This bis-alkylating reagent enables the site-specific incorporation of a DBCO moiety onto molecules, particularly proteins and antibodies, to form well-defined conjugates. vectorlabs.comvectorlabs.com

The process typically involves two primary reaction steps facilitated by the linker's distinct terminal groups:

Bis-sulfone Reaction with Thiols : The bis-sulfone group is specifically reactive toward thiol (-SH) groups. broadpharm.com A prominent application is the re-bridging of disulfide bonds in proteins. vectorlabs.com First, a native disulfide bond (e.g., in an antibody) is reduced to release two free cysteine thiols. vectorlabs.comvectorlabs.com The bis-sulfone moiety then undergoes a bis-alkylation reaction, covalently linking both sulfur atoms via a three-carbon bridge, which re-forms the connection and leaves the protein structurally intact. vectorlabs.combroadpharm.com This method allows for highly site-specific conjugation.

DBCO Reaction with Azides : The terminal DBCO group reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). alfa-chemistry.cominterchim.fr This reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and forms a stable triazole linkage. pubcompare.aiinterchim.fr

By combining these reactions, this compound can be used to synthesize A-B block copolymers or graft copolymers. For instance, a thiol-containing polymer can be reacted with the bis-sulfone end, creating a PEGylated macroinitiator with a terminal DBCO group. This DBCO-functionalized polymer can then be "clicked" to an azide-terminated polymer of a different type, yielding a precisely structured block copolymer. Similarly, it is used to create complex bioconjugates, such as antibody-drug conjugates (ADCs), where the linker first attaches to the antibody via the bis-sulfone group and then to an azide-modified therapeutic payload via the DBCO group. chemimpex.com

Table 1: Reactive Functionalities of this compound and Their Conjugation Targets

Functional Group Reactive Moiety Target Group Reaction Type Resulting Bond
Bis-sulfone Bis-alkylating sulfone Thiols (-SH) Bis-alkylation Thioether Bridge

Crosslinking Mechanisms in Hydrogel and Polymer Network Formation

The bifunctional nature of this compound makes it an effective crosslinking agent for the formation of hydrogels and other three-dimensional polymer networks. pubcompare.ai Chemically crosslinked hydrogels are valued for their mechanical stability, which is derived from the covalent bonds forming the polymer matrix. rsdjournal.org The creation of a well-organized and efficient network is crucial for the material's ultimate application. nih.gov

The crosslinking mechanism using this compound can be designed in several ways:

Dual-Mechanism Crosslinking : A polymer backbone functionalized with pendant thiol groups can be crosslinked with a separate polymer chain containing pendant azide (B81097) groups using this compound as the bridge. The bis-sulfone ends react with the thiols on the first polymer, while the DBCO ends react with the azides on the second, creating a complex, interconnected network.

Homopolymer Crosslinking : A single polymer type bearing both thiol and azide functionalities can be crosslinked. In this scenario, the linker acts as a covalent bridge, connecting different chains or different points on the same chain to build the 3D structure.

The formation of these networks relies on the same specific chemical reactions used in synthesis: the bis-alkylation of thiols and the SPAAC reaction with azides. vectorlabs.comalfa-chemistry.com The resulting network is held together by stable thioether and triazole linkages, providing structural integrity to the hydrogel. interchim.frrsdjournal.org The length and hydrophilic nature of the PEG4 spacer within the linker can influence the properties of the resulting hydrogel, such as its swelling ratio, pore size, and mechanical stiffness. chemimpex.com

Table 2: Crosslinking Reactions Involving this compound

Reactant 1 Reactant 2 Crosslinker Moiety Resulting Network Linkage
Thiol-functionalized polymer This compound Bis-sulfone Covalent thioether bridge
Azide-functionalized polymer DBCO-functionalized polymer Dibenzocyclooctyne (DBCO) Covalent triazole ring via SPAAC

Fabrication of Smart Materials and Responsive Systems for Research Applications

This compound serves as a critical building block in the fabrication of smart materials and responsive systems, particularly for biomedical research. pubcompare.aichemimpex.com These materials are designed to react to specific environmental stimuli. The precision offered by the linker's bioorthogonal chemistry allows for the creation of complex systems with highly specific functions. pubcompare.ai

Key research applications include:

Targeted Drug Delivery Systems : The linker is used to create antibody-drug conjugates (ADCs) and other targeted therapies. chemimpex.com In these systems, the linker connects a targeting moiety (like an antibody) to a therapeutic agent. The resulting conjugate is a "responsive system" that delivers its payload only when the antibody binds to its specific target, such as a cancer cell.

PROTAC Development : this compound is employed as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). immunomart.orgmedkoo.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. immunomart.org The linker's role is to connect the two different ligands with optimal spacing and orientation.

Advanced Diagnostics : By conjugating fluorescent dyes or other reporter molecules to biomolecules, the linker facilitates the creation of sensitive and specific diagnostic tools for imaging and tracking biological processes. chemimpex.com

Functional Polymers and Surfaces : In materials science, the linker is used to create functional polymers and to modify surfaces. chemimpex.com For example, a surface can be functionalized with azides and then used to immobilize thiol-containing proteins or peptides via the this compound linker, creating a bioactive interface for cell culture or biosensor applications.

These applications demonstrate the compound's utility in engineering materials that can interact with biological systems in a highly controlled and predictable manner, advancing research in targeted therapeutics, diagnostics, and polymer chemistry. pubcompare.aichemimpex.com

Table 3: Research Applications of this compound in Smart Systems

Application Area System Type Functionality
Targeted Therapy Antibody-Drug Conjugates (ADCs) Site-specific linkage of cytotoxic drugs to antibodies for targeted delivery. chemimpex.com
Protein Degradation PROTACs Links a target protein ligand to an E3 ligase ligand to induce protein degradation. immunomart.orgmedkoo.com
Biomedical Imaging Fluorescently Labeled Biomolecules Covalent attachment of imaging agents to proteins or antibodies for tracking. chemimpex.com
Drug Delivery Functionalized Nanomaterials Surface modification of nanoparticles to improve stability and targeting. pubcompare.ai

Analytical Characterization of Bis Sulfone Peg4 Dbco and Its Conjugates in Research

Spectroscopic Methods for Structural Elucidation of Conjugates

Spectroscopic methods are indispensable for confirming the covalent attachment of the Bis-sulfone-PEG4-DBCO linker and for characterizing the final conjugate after subsequent reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

UV-Vis Spectroscopy is a primary tool for monitoring the conjugation reaction in real-time. The dibenzocyclooctyne (DBCO) group possesses a characteristic absorbance peak at approximately 309-310 nm. aatbio.combroadpharm.com During a "click" reaction with an azide-containing molecule, the consumption of the DBCO group leads to a progressive decrease and eventual disappearance of this absorbance peak. aatbio.comrsc.orgigem.org This provides a straightforward, non-destructive method to track reaction progress and confirm the formation of the stable triazole linkage. rsc.org The degree of labeling (DOL) can also be calculated by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (at 309 nm). thermofisher.com

Mass Spectrometry (MS) provides definitive confirmation of conjugation by measuring the precise molecular weight of the resulting bioconjugate. thermofisher.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to analyze the intact mass of the conjugate. researchgate.netingenieria-analitica.com A successful conjugation of this compound followed by a click reaction will result in a predictable mass increase corresponding to the mass of the linker and the attached molecule. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can resolve different conjugated species and confirm the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). ingenieria-analitica.comenovatia.com Furthermore, tandem MS (MS/MS) approaches, sometimes combined with in-source fragmentation, can be employed to map the specific sites of PEGylation on the protein or peptide. researchgate.netresearchgate.net

TechniquePrimary ApplicationKey ObservableTypical Finding for DBCO Conjugates
UV-Vis SpectroscopyReaction monitoring & Degree of Labeling (DOL)Absorbance at ~310 nmDecrease in absorbance confirms consumption of DBCO group during click reaction. aatbio.comrsc.org
Mass Spectrometry (ESI-MS, MALDI-MS)Confirmation of conjugation & Mass determinationMass-to-charge (m/z) ratioIncreased molecular weight corresponding to the addition of the linker and payload. researchgate.netresearchgate.net
Tandem MS (MS/MS)Structural Elucidation & Site MappingFragmentation patternsIdentification of specific amino acid residues where conjugation occurred. researchgate.net

Chromatographic Techniques for Purity Assessment and Conjugation Efficiency Analysis

Chromatography is essential for separating the final conjugate from unreacted starting materials and for quantifying the efficiency of the reaction. High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on differences in hydrophobicity. The covalent attachment of the PEGylated DBCO linker alters the hydrophobicity of the target biomolecule, enabling its separation from the unmodified precursor. waters.comphenomenex.com RP-HPLC is highly effective for assessing the purity of the final conjugate and can often resolve different PEGylated forms from one another. phenomenex.comchromatographyonline.com This high-resolution technique is frequently used in quality control to analyze reaction mixtures, quantify the percentage of conjugated product, and guide purification efforts. biopharminternational.comacs.org C4 and C18 columns are commonly used, with C18 phases sometimes providing better separation of PEGylated proteins from their unmodified forms. chromatographyonline.comphenomenex.com

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius (size). proteogenix.science PEGylation significantly increases the hydrodynamic volume of a protein, leading to an earlier elution time from the SEC column compared to the smaller, unmodified protein. waters.comchromatographyonline.com SEC is a crucial method for determining the extent of conjugation and for identifying the presence of aggregates, which are high-molecular-weight species that can form during the conjugation process. chromatographyonline.combiopharminternational.com While powerful for assessing aggregation and confirming a size increase, SEC may have limitations in resolving species with very similar sizes, such as the desired conjugate and excess PEG reagent, depending on their respective molecular weights. waters.combiopharminternational.com

TechniqueSeparation PrinciplePrimary Use in Conjugate AnalysisTypical Research Finding
Reversed-Phase HPLC (RP-HPLC)HydrophobicityPurity assessment, quantification of conjugation efficiency, separation of isomers. A new, later-eluting peak appears for the more hydrophobic conjugate, allowing for quantification relative to the unreacted protein. phenomenex.com
Size-Exclusion Chromatography (SEC)Hydrodynamic Radius (Size)Detecting aggregation, confirming molecular weight increase, separating conjugate from smaller reactants. proteogenix.sciencechromatographyonline.comThe conjugate elutes earlier than the unmodified protein, confirming successful conjugation and an increase in size. waters.com

Electrophoretic and Gel-Based Analyses of Bioconjugation Products for Molecular Weight and Homogeneity

Gel electrophoresis is a widely used technique to visually confirm the results of a bioconjugation reaction by assessing shifts in molecular weight and the homogeneity of the product.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a denaturing technique that separates proteins primarily based on their molecular mass. A successful conjugation with this compound and a subsequent payload results in a distinct band shift on the gel. nih.gov The conjugated protein will migrate more slowly than the unmodified protein, appearing as a band higher up on the gel, which corresponds to its increased molecular weight. researchgate.net This provides clear, qualitative evidence of successful conjugation. nih.govacs.org However, for PEGylated proteins, the interaction between the PEG chain and the SDS detergent can sometimes lead to broadened or smeared bands, which may complicate precise molecular weight estimation. imperial.ac.uk

Native Polyacrylamide Gel Electrophoresis (Native PAGE) is performed under non-denaturing conditions, preserving the protein's native structure and charge. assay-protocol.comyoutube.com Separation in native PAGE is based on a combination of size, shape, and intrinsic charge. nih.gov This technique is particularly valuable for assessing the homogeneity of bioconjugation products. Because it avoids the confounding interactions of PEG with SDS, native PAGE often provides sharper bands and better resolution for PEGylated conjugates compared to SDS-PAGE. nih.gov It can effectively distinguish between the native protein and various conjugated species, offering a clearer picture of the product's uniformity and confirming that the conjugation process has not induced significant aggregation or degradation. nih.gov

TechniqueConditionsSeparation BasisApplication for Conjugate Analysis
SDS-PAGEDenaturingMolecular WeightVisual confirmation of molecular weight increase post-conjugation via a band shift. researchgate.netnih.gov
Native PAGENon-denaturingSize, Shape, and ChargeAssessment of product homogeneity, providing better resolution for PEGylated conjugates. nih.gov

Theoretical and Computational Investigations of Bis Sulfone Peg4 Dbco Reactivity and Design

Computational Modeling of Reaction Pathways and Transition States for Conjugation Reactions

The conjugation of Bis-sulfone-PEG4-DBCO to a target molecule, typically an azide-containing biomolecule, proceeds via a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry due to its high selectivity and biocompatibility, as it does not require a cytotoxic copper catalyst. vectorlabs.com Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanism and the factors governing its kinetics.

The reactivity of the DBCO moiety is largely attributed to the ring strain of the cyclooctyne (B158145). DFT calculations have been employed to determine the activation energy of the cycloaddition reaction. For the reaction of a simple cyclooctyne with phenyl azide (B81097), the activation energy is significantly lower than that of its strain-free linear alkyne counterpart. researchgate.net This is due to the decreased distortion energy required for the cyclooctyne and the azide to reach the transition state geometry. researchgate.net

The transition state of the SPAAC reaction is characterized by the concerted formation of the two new nitrogen-carbon bonds of the resulting triazole ring. Computational studies have detailed the geometry of this transition state, showing a compact structure where the azide and the alkyne are in close proximity. The energy of this transition state is a critical determinant of the reaction rate.

Below is a table summarizing representative computational data for the SPAAC reaction involving cyclooctyne derivatives, which can be considered analogous to the DBCO moiety in this compound.

ReactantsComputational MethodActivation Energy (kcal/mol)Reference Compound
Phenyl azide + AcetyleneDFT (B3LYP)16.2Strain-free alkyne
Phenyl azide + CyclooctyneDFT (B3LYP)8.0Strained alkyne
Phenyl azide + DifluorocyclooctyneDFT (B3LYP)Lower than cyclooctyneElectron-deficient

This table presents data from closely related systems to infer the reactivity of the DBCO moiety.

Molecular Dynamics Simulations for Conformational Analysis of PEG Spacers and Conjugate Assemblies

MD simulations of PEGylated molecules have shown that PEG chains are highly flexible and can adopt a wide range of conformations in aqueous solution. mdpi.com For a short PEG chain like PEG4, the conformational ensemble is characterized by a balance between extended and more compact, globular structures. The flexibility of the PEG spacer is important for allowing the DBCO group to orient itself favorably for the cycloaddition reaction.

Simulations have also been used to study the effect of PEGylation on the conformational properties of peptides and proteins. nih.gov Studies on small peptides have shown that a PEG spacer has little effect on the conformational properties of neutral peptides but can have a more significant impact on highly charged peptides. nih.govresearchgate.net When conjugated to a large protein like an antibody, the PEG4 spacer in this compound is expected to be solvent-exposed and not significantly alter the global fold of the antibody.

The conformational dynamics of the PEG spacer can also influence the accessibility of the DBCO moiety. MD simulations can provide insights into the probability of the DBCO group being in a sterically accessible state for reaction with an azide-containing molecule. The flexibility of the PEG linker can help to overcome potential steric hindrance from the bulky antibody.

The following table summarizes key findings from MD simulations of PEGylated systems that are relevant to understanding the behavior of the PEG4 spacer in this compound.

System StudiedSimulation TypeKey FindingsRelevance to this compound
Small peptides with PEG-11 spacerAll-atom MDPEG spacer has a minimal effect on the conformation of small neutral peptides. nih.govresearchgate.netSuggests the PEG4 spacer is unlikely to perturb the structure of the conjugated biomolecule.
PEGylated dendrimersAll-atom and CG MDPEG size and grafting density modulate the conformation and reduce interparticle aggregation. mdpi.comHighlights the role of the PEG4 spacer in preventing aggregation of the final conjugate.
PEGylated proteinsAll-atom MDPEG chains can sterically shield the protein surface, potentially reducing immunogenicity. nih.govThe PEG4 spacer may contribute to improved biocompatibility of the antibody-drug conjugate.

This table is based on data from systems with longer PEG chains, but the general principles apply to the shorter PEG4 spacer.

Rational Design Principles for Optimized Conjugation and Linker Functionality in Hypothetical Constructs

The design of this compound exemplifies several key principles for the rational design of linkers for bioconjugation. The modular nature of the linker, with distinct functionalities for antibody conjugation, spacing, and bioorthogonal ligation, allows for a high degree of control over the final conjugate.

Q & A

Basic: What are the standard protocols for conjugating Bis-sulfone-PEG4-DBCO with thiol-containing biomolecules, and what analytical methods validate successful conjugation?

Methodological Answer:
this compound reacts selectively with thiol groups via its sulfone moieties. A typical protocol involves:

  • Molar Ratio Optimization : Start with a 1:1.2 molar ratio (biomolecule:this compound) in PBS (pH 7.4) or Tris buffer (pH 8.0) to ensure excess reagent for complete conjugation .
  • Incubation : React at 25°C for 2–4 hours under gentle agitation.
  • Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagent.
  • Validation :
    • HPLC : Monitor retention time shifts for conjugate formation.
    • MALDI-TOF MS : Confirm mass increase corresponding to this compound (~1006 Da).
    • Ellman’s Assay : Quantify free thiols pre- and post-reaction to assess conjugation efficiency .

Advanced: How can researchers optimize reaction conditions to enhance the yield of this compound-mediated bioconjugation in aqueous versus organic solvents?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for hydrophobic biomolecules, noting that PEG4 improves aqueous solubility but may require co-solvents (e.g., 10% DMSO in PBS) .
  • pH Dependence : Sulfone reactivity increases at pH >8.0; adjust buffers (e.g., Tris-HCl pH 8.5) while ensuring biomolecule stability.
  • Kinetic Analysis : Use stopped-flow spectroscopy to compare reaction rates (kobs) in different solvents.
  • Yield Quantification : Compare SEC peak areas (conjugate vs. unreacted biomolecule) under varied conditions. Contradictory reports on organic solvent efficiency may arise from biomolecule denaturation—include circular dichroism (CD) to confirm structural integrity .

Basic: What are the critical considerations for maintaining this compound stability during long-term storage and experimental use?

Methodological Answer:

  • Storage : Aliquot and store at -20°C in anhydrous DMSO or under argon to prevent hydrolysis. Lyophilized powder is stable for >1 year if kept desiccated and protected from light .
  • In-Use Stability : Prepare fresh solutions in degassed buffers to minimize oxidation. Avoid repeated freeze-thaw cycles.
  • Degradation Monitoring : Track purity via reverse-phase HPLC; look for hydrolysis byproducts (e.g., free DBCO or sulfonic acids) .

Advanced: What strategies address discrepancies in reported reaction kinetics of this compound with different biomolecular targets?

Methodological Answer:

  • Controlled Variables : Standardize buffer ionic strength, temperature, and biomolecule accessibility (e.g., steric hindrance in folded proteins) .
  • Competitive Assays : Compare reaction rates with small-molecule thiols (e.g., glutathione) vs. macromolecular targets to isolate steric effects.
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict sulfone-thiol interaction geometries and identify steric barriers .

Basic: How does the PEG4 spacer in this compound influence solubility and biocompatibility in in vitro versus in vivo systems?

Methodological Answer:

  • Solubility : PEG4 reduces aggregation in aqueous media; measure critical micelle concentration (CMC) via dynamic light scattering (DLS) .
  • Biocompatibility : Test cytotoxicity in cell culture (e.g., HEK293 or primary cells) using MTT assays. PEG4’s low immunogenicity makes it suitable for in vivo applications, but validate via murine serum stability assays (e.g., 48-hour incubation at 37°C) .

Advanced: What experimental designs enable site-specific dual labeling using this compound in conjunction with other click chemistry reagents?

Methodological Answer:

  • Orthogonal Reactivity : Combine this compound (thiol-reactive) with azide-DBCO (strain-promoted alkyne-azide cycloaddition, SPAAC) for dual labeling.
  • Sequential Labeling :
    • Conjugate thiol-containing biomolecules with this compound.
    • Perform SPAAC with azide-functionalized probes (e.g., fluorophores).
  • Validation : Use fluorescence resonance energy transfer (FRET) or Förster radius calculations to confirm dual labeling efficiency .

Basic: What spectroscopic techniques (e.g., NMR, MS) are most effective for characterizing this compound and its conjugates?

Methodological Answer:

  • 1H NMR : Identify PEG4 protons (δ 3.5–3.7 ppm) and DBCO aromatic signals (δ 7.2–7.8 ppm) in DMSO-d6 .
  • MALDI-TOF MS : Detect conjugate mass shifts (e.g., antibody conjugates show ~1006 Da increments).
  • UV-Vis : Quantify DBCO (λmax ~309 nm, ε = 12,000 M⁻¹cm⁻¹) for concentration determination .

Advanced: How do pH and temperature variations affect the sulfone group reactivity in this compound, and how can this be systematically tested?

Methodological Answer:

  • pH Titration : Measure second-order rate constants (k2) for sulfone-thiol reactions across pH 6.0–9.0 using stopped-flow kinetics.
  • Temperature Dependence : Perform Arrhenius analysis (4–37°C) to calculate activation energy (Ea).
  • Data Interpretation : Higher pH (>8.0) and temperatures (>25°C) accelerate reactivity but may compromise biomolecule stability—balance with CD spectroscopy or activity assays .

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